molecular formula C14H10BrFO2 B8175279 Benzyl 3-bromo-4-fluorobenzoate

Benzyl 3-bromo-4-fluorobenzoate

Cat. No.: B8175279
M. Wt: 309.13 g/mol
InChI Key: FOFKFJMATKOUPL-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-4-fluorobenzoate typically involves the esterification of 3-bromo-4-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: 3-bromo-4-fluorobenzoic acid.

    Reduction Products: Benzyl 3-bromo-4-fluorobenzyl alcohol.

Scientific Research Applications

Benzyl 3-bromo-4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-fluorobenzoate in biological systems involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways.

Comparison with Similar Compounds

    Benzyl 3-bromo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Benzyl 3-bromo-4-methylbenzoate: Contains a methyl group instead of fluorine.

    Benzyl 3-bromo-4-nitrobenzoate: Features a nitro group in place of fluorine.

Uniqueness: Benzyl 3-bromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzyl 3-bromo-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFKFJMATKOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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